molecular formula C11H18O2 B15311589 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid CAS No. 1261269-81-1

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15311589
CAS No.: 1261269-81-1
M. Wt: 182.26 g/mol
InChI Key: SOHYRWYYABDZMB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2 It is characterized by a cyclohexane ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the specific substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropylmethyl group may contribute to the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical and physical properties.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but lacks the cyclohexane ring.

    Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the cyclohexane ring, which impart distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

1261269-81-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)11(8-9-4-5-9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13)

InChI Key

SOHYRWYYABDZMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2CC2)C(=O)O

Origin of Product

United States

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